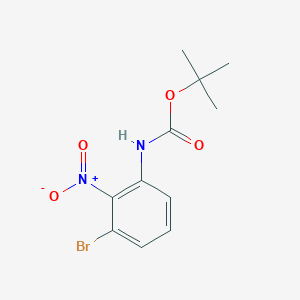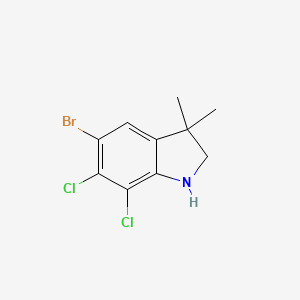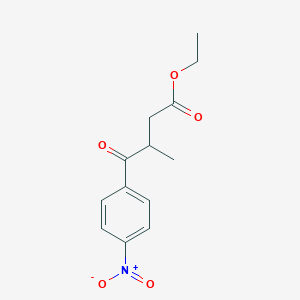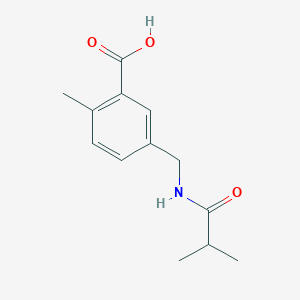
Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that features a unique combination of a pyrrolidine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate .
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry reactions, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: The ester group can be substituted with different nucleophiles to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Secondary amines.
Substitution: Amides or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Triazole derivatives: Compounds such as 1,2,3-triazole-4-carboxylic acid and its esters are structurally related.
Uniqueness: Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and development .
Eigenschaften
Molekularformel |
C8H12N4O2 |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
methyl 1-pyrrolidin-3-yltriazole-4-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-14-8(13)7-5-12(11-10-7)6-2-3-9-4-6/h5-6,9H,2-4H2,1H3 |
InChI-Schlüssel |
SMAWAPKIDISGSM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN(N=N1)C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride](/img/structure/B13088890.png)


![9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B13088902.png)



![1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13088918.png)
![1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13088923.png)



![4-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088936.png)

